Albuterol Sulfate

描述

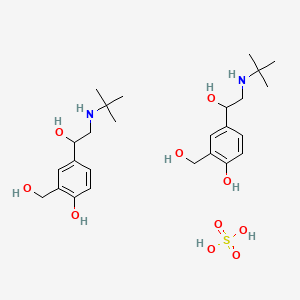

Structure

3D Structure of Parent

属性

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H21NO3.H2O4S/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h2*4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPSSFBOAGDEEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10881180 | |

| Record name | Albuterol sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51022-70-9 | |

| Record name | Albuterol sulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albuterol sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALBUTEROL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/021SEF3731 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Albuterol Sulfate mechanism of action on bronchial smooth muscle

An In-depth Technical Guide on the Core Mechanism of Action of Albuterol Sulfate (B86663) on Bronchial Smooth Muscle

For an audience of Researchers, Scientists, and Drug Development Professionals

Abstract

Albuterol sulfate is a selective short-acting β2-adrenergic receptor agonist (SABA) that serves as a cornerstone therapy for the rapid relief of bronchospasm in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is rooted in a precise molecular mechanism within bronchial smooth muscle cells. This technical guide provides a comprehensive examination of this mechanism, beginning with albuterol's interaction with the β2-adrenergic receptor, detailing the subsequent G-protein-mediated signaling cascade, and culminating in the downstream phosphorylation events that lead to muscle relaxation. This document summarizes key quantitative pharmacological data, presents detailed protocols for seminal experiments used in the study of β2-agonists, and utilizes graphical representations to illustrate the core signaling pathways and experimental workflows.

Introduction

Albuterol (also known as salbutamol) provides rapid bronchodilation by directly targeting the smooth muscle surrounding the airways.[1] Its primary function is to relax these muscles, thereby increasing airway diameter and relieving the symptoms of acute bronchospasm.[1] A thorough understanding of its mechanism of action at the molecular level is critical for both the optimal use of current therapies and the development of novel, more effective bronchodilators. This guide will explore the canonical signaling pathway initiated by albuterol, from receptor activation to the ultimate physiological outcome.

The Albuterol Signaling Cascade

The action of albuterol is initiated by its binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of bronchial smooth muscle cells.[2] This binding event triggers a cascade of intracellular events.

2.1. Receptor Binding and G-Protein Activation Albuterol is a selective agonist for the β2-adrenergic receptor.[3] Upon binding, it induces a conformational change in the receptor, which promotes its coupling to the heterotrimeric Gs protein. This interaction facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The now-activated Gαs-GTP complex dissociates from its βγ subunits.[4]

2.2. Activation of Adenylyl Cyclase and Synthesis of cAMP The dissociated Gαs-GTP complex binds to and activates the enzyme adenylyl cyclase.[3][5] This enzyme then catalyzes the conversion of Adenosine Triphosphate (ATP) into the second messenger cyclic-3', 5'-adenosine monophosphate (cAMP).[5][6] This leads to a rapid and significant increase in intracellular cAMP levels.

2.3. Protein Kinase A (PKA) Activation and Downstream Effects The elevated concentration of cAMP is the central point of the signaling pathway. cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and activate the catalytic subunits.[6][7] Activated PKA then phosphorylates multiple downstream protein targets, which collectively lead to bronchial smooth muscle relaxation through two primary mechanisms:

-

Decreased Intracellular Calcium (Ca2+) Concentration: PKA activation lowers cytosolic Ca2+ levels by promoting the sequestration of Ca2+ into the sarcoplasmic reticulum and by reducing Ca2+ influx from the extracellular space.[7][8]

-

Inhibition of Myosin Light Chain Phosphorylation: PKA phosphorylates Myosin Light Chain Kinase (MLCK).[4] This phosphorylation inhibits MLCK's ability to phosphorylate the myosin light chain, which is a critical step for the interaction between actin and myosin required for muscle contraction.[4][7]

The combined effect of reduced intracellular calcium and the inhibition of the contractile machinery results in the profound and rapid relaxation of the bronchial smooth muscle, leading to bronchodilation.[3][7]

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to albuterol's interaction with the β2-adrenergic receptor and its downstream effects.

Table 1: Receptor Binding Affinity and Functional Potency

| Parameter | Description | Value | Cell/Tissue Type |

| Binding Affinity (Ki) | The dissociation constant for albuterol binding to the β2-adrenergic receptor. A lower value indicates higher affinity. | ~300 - 400 nM | Human Lung |

| Functional Potency (EC50) | The concentration of albuterol that produces 50% of the maximal response (cAMP production). | ~2.0 - 5.0 nM | HEK293 cells with endogenous β2-receptors |

| Intrinsic Efficacy | Albuterol is a partial agonist compared to the full agonist fenoterol (B1672521), meaning it produces a lower maximal effect at the receptor level.[9] | Lower Emax for cAMP production vs. Fenoterol[9] | Human Volunteers |

Table 2: Downstream Signaling Effects

| Parameter | Description | Observed Effect | Notes |

| cAMP Production | Increase in intracellular cAMP following stimulation. | Dose-dependent increase.[9] | The basis for functional potency assays. |

| Bronchial Relaxation | Relaxation of pre-contracted airway smooth muscle. | Dose-dependent relaxation of methacholine-induced contraction.[10] | (R)-albuterol is the active enantiomer responsible for relaxation.[10][11] |

Key Experimental Protocols

The characterization of albuterol's mechanism of action relies on a suite of established in vitro experimental techniques.

4.1. Protocol: In Vitro Muscle Bath Assay for Bronchial Smooth Muscle Relaxation

-

Objective: To directly measure the relaxant effect of albuterol on isolated airway tissue.

-

Methodology:

-

Tissue Preparation: Bronchial rings are dissected from animal (e.g., guinea pig, rat) or human lung tissue obtained from surgical resection.[12][13]

-

Mounting: The rings are mounted in an organ bath system containing a physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C, aerated with 95% O2/5% CO2.[14] The tissue is connected to an isometric force transducer to record changes in tension.

-

Equilibration: The tissue is allowed to equilibrate under a baseline tension.

-

Contraction: A stable contraction is induced using a spasmogen, such as carbachol, methacholine, or potassium chloride.[14][15]

-

Drug Addition: Once a stable contractile plateau is reached, cumulative concentrations of this compound are added to the bath.

-

Data Analysis: The resulting relaxation is measured as a percentage reversal of the induced contraction. A concentration-response curve is generated to determine the potency (EC50) and efficacy (Emax) of albuterol as a relaxant.

-

4.2. Protocol: cAMP Accumulation Assay

-

Objective: To quantify the increase in intracellular cAMP in response to albuterol stimulation, providing a measure of functional potency at the cellular level.

-

Methodology:

-

Cell Culture: Human bronchial smooth muscle cells (or a cell line endogenously expressing the β2-adrenergic receptor, like HEK293) are cultured in multi-well plates.[16]

-

Pre-treatment: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the enzymatic degradation of cAMP and amplify the signal.[17]

-

Stimulation: Cells are treated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: The stimulation is stopped, and cells are lysed to release the accumulated intracellular cAMP.

-

Detection: The concentration of cAMP in the lysate is measured using a competitive immunoassay, such as an HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit.[18][19] In these assays, cellular cAMP competes with a labeled cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.[18]

-

Data Analysis: A standard curve is used to convert the signal to cAMP concentration. A dose-response curve is plotted to determine the EC50 value for albuterol.[16]

-

Visualizations

The following diagrams illustrate the core molecular pathway and a typical experimental workflow.

Caption: Albuterol's signaling cascade leading to muscle relaxation.

Caption: Workflow for measuring bronchial smooth muscle relaxation.

Caption: High-level logical flow of albuterol's action.

References

- 1. Articles [globalrx.com]

- 2. atsjournals.org [atsjournals.org]

- 3. droracle.ai [droracle.ai]

- 4. youtube.com [youtube.com]

- 5. Albuterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. The Influence of Beta-2 Adrenergic Receptor Gene Polymorphisms on Albuterol Therapy for Patients With Asthma: Protocol for a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Albuterol: Pharmacokinetics & Mechanism of Action - Video | Study.com [study.com]

- 8. Airway smooth muscle relaxation results from a reduction in the frequency of Ca2+ oscillations induced by a cAMP-mediated inhibition of the IP3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Partial vs full beta-receptor agonism. A clinical study of inhaled albuterol and fenoterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsjournals.org [atsjournals.org]

- 11. Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of human small airway smooth muscle function in vitro with the bronchiolar strip preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Assessment of In Vitro Airway Smooth Muscle Relaxant Activity of Rhus coriaria L. Fruit Ethanolic Extract and Its Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro Measurements of Tracheal Constriction Using Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resources.revvity.com [resources.revvity.com]

- 17. benchchem.com [benchchem.com]

- 18. resources.revvity.com [resources.revvity.com]

- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

(R)-Albuterol vs. (S)-Albuterol: A Comprehensive Pharmacological Comparison

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Albuterol, a short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of bronchoconstriction associated with asthma and chronic obstructive pulmonary disease (COPD).[1] Commercially available as a racemic mixture, it comprises equal parts of two enantiomers: (R)-albuterol (levosalbutamol) and (S)-albuterol (dextrosalbutamol). While initially believed to be inert, emerging evidence has revealed that the (S)-enantiomer possesses a distinct pharmacological profile that may counteract the therapeutic effects of the (R)-enantiomer and potentially contribute to adverse effects. This technical guide provides a detailed comparative analysis of the pharmacology of (R)- and (S)-albuterol, focusing on their receptor binding, functional activity, signaling pathways, and pharmacokinetic properties.

Receptor Binding and Functional Activity

The therapeutic effects of albuterol are primarily mediated by the (R)-enantiomer, which acts as a potent agonist at the β2-adrenergic receptor. In contrast, the (S)-enantiomer exhibits significantly lower affinity for this receptor.[2] The disparity in binding affinity is substantial, with some studies suggesting that (R)-albuterol has an affinity that is over 100 times greater than that of (S)-albuterol.[2]

The functional consequences of this differential binding are profound. (R)-albuterol is responsible for the bronchodilatory effects of the racemic mixture, while (S)-albuterol is considered clinically inactive in this regard.[3] In fact, some research suggests that (S)-albuterol may even possess pro-inflammatory and pro-constrictory properties.[4]

| Parameter | (R)-Albuterol | (S)-Albuterol | Racemic Albuterol | Reference |

| Receptor Binding Affinity (β2-Adrenergic Receptor) | ||||

| Qualitative | High | Low | Moderate | [2] |

| Functional Activity | ||||

| Bronchodilation (FEV1 Potency Ratio vs. Racemic) | ~1.9 | Inactive | 1.0 | [3] |

| cAMP Formation (EC50) | Not explicitly found | Not explicitly found | 0.6 µM | [5] |

| Effect on Plasma Potassium (EC50) | 0.59 ng/mL | No effect | 0.94 ng/mL | [6] |

Signaling Pathways

The activation of the β2-adrenergic receptor by (R)-albuterol initiates a well-defined signaling cascade. As a G-protein coupled receptor (GPCR), its stimulation leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] Increased intracellular cAMP levels activate protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[7]

Conversely, (S)-albuterol has been shown to activate pro-constrictory and pro-inflammatory pathways. Studies in human bronchial smooth muscle cells have indicated that (S)-albuterol can increase the expression and activity of Gαi-1 protein and intracellular calcium concentration ([Ca2+]i) upon stimulation. Furthermore, it has been found to activate pro-inflammatory pathways involving PI3 kinase and NF-κB.

Pharmacokinetics

The enantiomers of albuterol also exhibit distinct pharmacokinetic profiles. Following administration, (S)-albuterol is cleared from the body more slowly than (R)-albuterol, leading to a longer half-life.[6] This differential clearance can result in the accumulation of (S)-albuterol with repeated dosing of the racemic mixture.

| Parameter | (R)-Albuterol | (S)-Albuterol | Reference |

| Half-life (t1/2) after inhalation | ~4 hours | ~6 hours | [6] |

| Metabolism | More rapid | Slower | [4] |

Experimental Protocols

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of (R)- and (S)-albuterol for the human β2-adrenergic receptor.

Materials:

-

Human β2-adrenergic receptor membranes (e.g., from CHO-K1 cells)

-

Radioligand: [3H]-Dihydroalprenolol or [125I]-Cyanopindolol

-

Unlabeled ligands: (R)-albuterol, (S)-albuterol, propranolol (B1214883) (for non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, 12 mM MgCl2, 2 mM EDTA, pH 7.4)

-

GF/C filters

-

Scintillation cocktail

-

96-well plates

-

FilterMate™ harvester or equivalent

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled ligands ((R)-albuterol, (S)-albuterol, and propranolol).

-

In a 96-well plate, add the receptor membrane preparation.

-

Add the serially diluted unlabeled ligands to the respective wells. For total binding, add assay buffer. For non-specific binding, add a high concentration of propranolol.

-

Add the radioligand at a concentration near its Kd value to all wells.

-

Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid vacuum filtration through GF/C filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 values for each enantiomer using non-linear regression analysis of the competition binding curves.

-

Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Measurement of Airway Hyperresponsiveness in a Mouse Model

This protocol describes a method to assess the effects of (R)- and (S)-albuterol on airway hyperresponsiveness in a mouse model of allergic asthma.

Materials:

-

Mice (e.g., BALB/c)

-

Allergen (e.g., Ovalbumin - OVA)

-

Adjuvant (e.g., Alum)

-

(R)-albuterol and (S)-albuterol

-

Whole-body plethysmograph

-

Nebulizer

Procedure:

-

Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in alum on, for example, day 0 and day 14.

-

Challenge: Challenge the sensitized mice with aerosolized OVA on multiple days (e.g., days 21, 22, and 23).

-

Treatment: Administer (R)-albuterol, (S)-albuterol, or a vehicle control to different groups of mice via an appropriate route (e.g., intraperitoneal injection, inhalation) before the final allergen challenge or methacholine challenge.

-

Measurement of Airway Hyperresponsiveness:

-

Place a conscious, unrestrained mouse in the whole-body plethysmograph and allow it to acclimatize.

-

Record baseline breathing parameters.

-

Expose the mouse to increasing concentrations of nebulized methacholine.

-

Measure the respiratory parameters, such as enhanced pause (Penh), at each methacholine concentration.

-

-

Data Analysis: Plot the Penh values against the methacholine concentration to generate a dose-response curve. Compare the curves between the different treatment groups to determine the effect of each albuterol enantiomer on airway hyperresponsiveness.

Conclusion

The pharmacological profiles of (R)- and (S)-albuterol are distinctly different. (R)-albuterol is the eutomer, responsible for the therapeutic bronchodilatory effects through the classical β2-adrenergic receptor-Gαs-cAMP pathway. In contrast, (S)-albuterol, the distomer, exhibits low affinity for the β2-adrenergic receptor and may contribute to pro-inflammatory and pro-constrictory effects through alternative signaling pathways. The slower clearance of (S)-albuterol raises the possibility of its accumulation and potential for adverse effects with chronic use of racemic albuterol. These findings underscore the importance of considering the stereochemistry of chiral drugs in drug development and clinical practice. Further research into the precise mechanisms of (S)-albuterol's actions may provide valuable insights into the pathophysiology of airway diseases and lead to the development of more targeted and effective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. The therapeutic ratio of R-albuterol is comparable with that of RS-albuterol in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contrasting properties of albuterol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different conformational responses of the β2-adrenergic receptor-Gs complex upon binding of the partial agonist salbutamol or the full agonist isoprenaline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Cellular Response to Albuterol Sulfate in Airway Epithelial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albuterol Sulfate, a short-acting β2-adrenergic agonist, is a cornerstone in the management of bronchoconstriction in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). While its bronchodilatory effects on airway smooth muscle are well-established, the direct cellular responses of airway epithelial cells to albuterol are complex and multifaceted. This technical guide provides a comprehensive overview of the known cellular and molecular effects of albuterol on the airway epithelium, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. The airway epithelium, the first line of defense against inhaled insults, plays a critical role in orchestrating inflammatory responses, mucociliary clearance, and tissue repair.[1][2] Understanding how albuterol modulates these functions is paramount for developing more targeted and effective respiratory therapies.

Core Cellular Responses and Signaling Pathways

Albuterol's interaction with β2-adrenergic receptors on airway epithelial cells triggers a cascade of intracellular events, leading to diverse physiological responses. The primary mechanism of action involves the activation of adenylyl cyclase through a stimulatory Gs protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][3][4] However, recent research has unveiled additional, cAMP/PKA-independent signaling pathways that contribute to albuterol's anti-inflammatory and other cellular effects.

Anti-inflammatory Effects via a Novel iNOS-PKCδ Pathway

Beyond its bronchodilatory function, albuterol exhibits significant anti-inflammatory properties in the airway epithelium. Specifically, the (R)-enantiomer of albuterol has been shown to suppress the production and release of pro-inflammatory mediators like granulocyte-macrophage colony-stimulating factor (GM-CSF) in normal human bronchial epithelial (NHBE) cells stimulated with cytokines.[1][2][5][6] This effect is mediated by a novel signaling pathway involving inducible nitric oxide synthase (iNOS) and Protein Kinase C delta (PKCδ), and is independent of the classical PKA pathway.[1][5][6][7]

The (S)-enantiomer of albuterol does not exhibit these anti-inflammatory effects.[1][5][6] In cytokine-stimulated NHBE cells, (R)-albuterol upregulates iNOS mRNA in a concentration-dependent manner, an effect requiring PKCδ activation.[1][5] The subsequent increase in nitric oxide (NO) production contributes to the suppression of GM-CSF expression.[1][6]

Modulation of Ciliary Beat Frequency (CBF)

Mucociliary clearance is a vital defense mechanism of the respiratory tract, and ciliary beat frequency (CBF) is a critical component of this process. Albuterol has been demonstrated to stimulate CBF in airway epithelial cells. Studies using ovine tracheal epithelial cells have shown that (R)-albuterol stimulates CBF in a dose-dependent manner, an effect mediated through β2-receptors and PKA activation.[8][9][10] Interestingly, racemic albuterol is less effective at stimulating CBF than the pure (R)-enantiomer, suggesting that (S)-albuterol may interfere with the stimulatory effect of (R)-albuterol.[8][9][10] The signaling pathway for CBF stimulation involves both calcium-dependent and -independent mechanisms.[9][10]

Regulation of Airway Epithelial Permeability

The integrity of the airway epithelial barrier is crucial for preventing the entry of pathogens and allergens. Albuterol has been found to modulate its own transport across the epithelium by increasing paracellular permeability.[3] This effect is mediated by the binding of albuterol to β2-adrenergic receptors on the epithelial cells, leading to changes in the "leakiness" of tight junctions.[3] This mechanism allows for a more rapid onset of action as the drug can more easily reach its target on the airway smooth muscle. The β2-selective antagonist ICI 118551 can block this albuterol-induced increase in permeability.[3]

Epigenetic Modifications and Gene Expression

Recent studies have revealed that albuterol can induce epigenetic changes in airway epithelial cells, specifically altering DNA methylation patterns.[11][12][13] These modifications can have lasting effects on gene expression and cellular function. In vitro treatment of nasal and bronchial epithelial cells with albuterol has been shown to predominantly cause hypomethylation across the genome.[11][13] Genes affected by these changes, such as CREB3L1, MYLK4, and KSR1, are involved in pathways relevant to asthma, including IL-2, TNF-α, and NF-κB signaling.[11][13]

Furthermore, (R)-albuterol has been shown to induce the expression of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) gene in airway epithelial cells.[14] This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol, thereby potentiating the anti-inflammatory effects of endogenous glucocorticoids.[14] This finding suggests a synergistic interaction between albuterol and corticosteroids in controlling airway inflammation.

Inhibition of Apoptosis

Corticosteroids, while effective anti-inflammatory agents, can induce apoptosis in airway epithelial cells.[15][16] Albuterol has been shown to counteract this effect, inhibiting corticosteroid-induced apoptosis in a concentration-dependent manner.[15][16] This protective effect is mediated by the classical β2-AR/cAMP/PKA pathway and is not associated with changes in glucocorticoid receptor transcriptional activity.[15]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of albuterol on airway epithelial cells.

Table 1: Effect of Albuterol Enantiomers on Ciliary Beat Frequency (CBF) in Ovine Tracheal Epithelial Cells

| Treatment | Concentration Range | Maximum % Increase in CBF (Mean ± SE) |

| (R)-Albuterol | 10 µM - 1 mM | 24.4 ± 5.4% |

| Racemic Albuterol | 10 µM - 1 mM | 12.8 ± 3.6% |

| (S)-Albuterol | Up to 1 mM | Negligible |

| Data from Wijkstrom-Frei et al. (2002).[8][9][10] |

Table 2: Anti-inflammatory Effects of Albuterol Enantiomers on Cytokine-Stimulated Normal Human Bronchial Epithelial (NHBE) Cells

| Treatment (10⁻⁶ M) | Effect on GM-CSF mRNA Expression | Effect on GM-CSF Protein Release | Effect on iNOS mRNA Expression |

| (R)-Albuterol | Attenuated increase | Significantly attenuated increase at 18 and 24h (P < 0.01) | Significantly upregulated in a concentration-dependent manner (P < 0.001 at 10⁻⁵ M) |

| Racemic Albuterol | Attenuated increase | Significantly attenuated increase at 18 and 24h (P < 0.01) | - |

| (S)-Albuterol | No effect | No effect | No significant effect |

| Data from Ko et al. (2005).[1][6] |

Table 3: Effect of Albuterol on Paracellular Permeability in Normal Human Bronchial Epithelial (NHBE) Cells

| Condition | Effect on Transepithelial Electrical Resistance (TEER) | Effect on Mannitol Permeability |

| Albuterol (10 µM) | Rapid and sustained decrease | Significant increase |

| Albuterol + ICI 118551 (100 nM) | - | Albuterol-mediated increase was blocked |

| Data from Keshavjee et al. (2014).[3] |

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to investigate the cellular response of airway epithelial cells to albuterol.

Cell Culture

-

Primary Normal Human Bronchial Epithelial (NHBE) Cells: Cells are obtained from donor lungs and cultured at an air-liquid interface to achieve full differentiation into a pseudostratified mucociliary epithelium.[1][3]

-

Ovine Tracheal Epithelial Cells: Ciliated cells are isolated from ovine tracheas and used for single-cell analysis of ciliary beat frequency.[8][10]

-

Murine Transformed Club Cells (MTCC): A non-ciliated murine airway epithelial cell line used for studying gene expression and NF-κB activity.[14]

In Vitro Stimulation and Treatment

-

Cytokine Stimulation: To mimic an inflammatory environment, NHBE cells are often treated with a mixture of cytokines, such as IFN-γ and IL-1β (both at 10 ng/ml).[1][5][6]

-

Albuterol Treatment: Cells are exposed to various concentrations of (R)-albuterol, (S)-albuterol, or racemic albuterol, typically ranging from 10⁻⁸ M to 10⁻⁵ M.[1][14]

-

Inhibitor Studies: To delineate signaling pathways, specific inhibitors are used, such as the β2-adrenergic receptor antagonist ICI 118551.[3]

Measurement of Cellular Responses

-

Gene Expression Analysis: Quantitative real-time PCR (qPCR) is used to measure the mRNA levels of target genes such as iNOS, GM-CSF, and 11β-HSD1.[1][14]

-

Protein Quantification: Enzyme-linked immunosorbent assay (ELISA) is employed to measure the concentration of secreted proteins like GM-CSF in the cell culture media.[6]

-

Ciliary Beat Frequency (CBF) Measurement: Digital videomicroscopy is used to record and analyze the beat frequency of individual cilia on live epithelial cells.[8][10]

-

Paracellular Permeability Assays: Transepithelial electrical resistance (TEER) is measured to assess the integrity of the epithelial barrier. The flux of a paracellular marker, such as ³H-mannitol, across the epithelial monolayer is also quantified.[3]

-

DNA Methylation Analysis: Epigenome-wide association studies (EWAS) using arrays like the EPIC array are performed to identify changes in DNA methylation patterns in response to albuterol treatment.[11][13]

-

Apoptosis Assays: Apoptosis is quantified using methods such as TUNEL staining or measurement of caspase activity.

Conclusion

The cellular response to this compound in airway epithelial cells extends far beyond the canonical β2-adrenergic signaling pathway. Albuterol, particularly the (R)-enantiomer, actively modulates key epithelial functions including inflammation, mucociliary clearance, barrier integrity, and cell survival. The discovery of a novel anti-inflammatory pathway involving iNOS and PKCδ, the differential effects of albuterol enantiomers on ciliary beat frequency, and the drug's ability to regulate its own paracellular transport highlight the complexity of its interactions with the airway epithelium. Furthermore, the emerging evidence of albuterol-induced epigenetic modifications opens new avenues for understanding its long-term effects and potential for personalized medicine.

For researchers and drug development professionals, these findings underscore the importance of considering the airway epithelium as a primary target for respiratory therapies. A deeper understanding of these cellular and molecular mechanisms will be instrumental in designing novel drugs with enhanced therapeutic efficacy and improved safety profiles for the treatment of asthma, COPD, and other respiratory diseases. Future research should continue to explore the intricate signaling networks activated by albuterol in the airway epithelium and their implications for airway health and disease.

References

- 1. (R)-Albuterol Elicits Antiinflammatory Effects in Human Airway Epithelial Cells via iNOS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsjournals.org [atsjournals.org]

- 3. Albuterol Modulates Its Own Transepithelial Flux via Changes in Paracellular Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Albuterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. (R)-albuterol elicits antiinflammatory effects in human airway epithelial cells via iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsjournals.org [atsjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Effects of albuterol enantiomers on ciliary beat frequency in ovine tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. researchgate.net [researchgate.net]

- 12. Epigenomic response to albuterol treatment in asthma-relevant airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Epigenomic response to albuterol treatment in asthma-relevant airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Anti-Inflammatory Effects of Levalbuterol-Induced 11β-Hydroxysteroid Dehydrogenase Type 1 Activity in Airway Epithelial Cells [frontiersin.org]

- 15. journals.physiology.org [journals.physiology.org]

- 16. journals.physiology.org [journals.physiology.org]

Pharmacodynamics of Albuterol Sulfate in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of albuterol sulfate (B86663), a widely used β2-adrenergic receptor agonist for the treatment of bronchospasm. This document details the drug's mechanism of action, receptor binding affinity, in vitro and in vivo functional potency, and cardiovascular safety profile in various preclinical models. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of respiratory therapeutics.

Mechanism of Action

Albuterol, also known as salbutamol, is a selective β2-adrenergic receptor agonist.[1] Its primary pharmacodynamic effect is the relaxation of airway smooth muscle, leading to bronchodilation.[2] This is achieved through the activation of β2-adrenergic receptors, which are predominantly located on the surface of bronchial smooth muscle cells.[2][3]

The binding of albuterol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade.[4] This activation leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[6] PKA then phosphorylates various intracellular proteins, ultimately leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase.[6] This cascade of events results in the relaxation of the airway smooth muscle, counteracting bronchoconstriction.[6]

Beyond its primary bronchodilatory effect, preclinical studies suggest that albuterol may also possess anti-inflammatory properties. These effects are thought to be mediated through the inhibition of the release of inflammatory mediators from mast cells and other inflammatory cells.[2]

Receptor Binding Affinity

The binding affinity of albuterol sulfate to adrenergic receptors is a key determinant of its potency and selectivity. Radioligand binding assays are employed to determine the equilibrium dissociation constant (Ki), which is a measure of the drug's affinity for a specific receptor. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor Subtype | Preclinical Model | Ki (nM) |

| Racemic Albuterol | β2-Adrenergic | Not Specified | 2,500 |

Note: Data on specific Ki values for the individual enantiomers in preclinical models is limited in the public domain. However, it is established that the (R)-enantiomer possesses a significantly higher affinity for the β2-receptor than the (S)-enantiomer.

In Vitro Functional Potency

The functional potency of this compound is assessed in vitro through assays that measure the drug's ability to elicit a biological response following receptor binding. Key assays include adenylyl cyclase activation or cAMP accumulation assays in cell lines expressing the β2-adrenergic receptor, and tissue-based assays measuring the relaxation of airway smooth muscle.

cAMP Accumulation Assays

These assays quantify the increase in intracellular cAMP levels in response to agonist stimulation. Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor are a commonly used preclinical model for this purpose. The potency of the agonist is typically expressed as the half-maximal effective concentration (EC50).

| Compound | Assay | Preclinical Model | EC50 (nM) |

| Racemic Albuterol | cAMP Accumulation | CHO cells expressing β2-adrenergic receptor | Data not explicitly found in the conducted search. |

Tracheal Smooth Muscle Relaxation

Isolated tracheal ring preparations from guinea pigs are a classic preclinical model to evaluate the relaxant effects of bronchodilators. The tissue is contracted with an agent like histamine (B1213489) or methacholine (B1211447), and the ability of albuterol to reverse this contraction is measured.

| Compound | Preclinical Model | Contractile Agent | -log EC50 (M) | EC50 (nM) |

| Salbutamol (Albuterol) | Guinea Pig Trachea | Carbachol (B1668302) | 7.82 | ~15.1 |

In Vivo Pharmacodynamics: Bronchoprotection

In vivo studies in preclinical models are crucial for evaluating the efficacy of this compound in a physiological setting. Bronchoprotection assays in animal models of asthma or airway hyperreactivity, such as the ovalbumin-sensitized guinea pig, are commonly employed. These studies assess the ability of albuterol to prevent or reverse bronchoconstriction induced by various stimuli.

| Preclinical Model | Challenge Agent | This compound Administration Route | Endpoint | Efficacy |

| Guinea Pig | Histamine | Intravenous | Attenuation of bronchoconstrictor response | Dose-dependent reduction in total lung resistance. |

| Guinea Pig | Methacholine | Inhalation | Inhibition of bronchoconstriction | Dose-dependent protection against increased airway resistance. |

| Ovalbumin-Sensitized Guinea Pig | Ovalbumin | Inhalation | Prevention of allergic bronchoconstriction | Significant inhibition of the early asthmatic response. |

Cardiovascular Safety Pharmacology

As β-adrenergic receptors are also present in the cardiovascular system, assessing the potential for cardiovascular side effects is a critical component of preclinical evaluation. Studies in conscious, telemetered dogs are often used to monitor heart rate, blood pressure, and electrocardiogram (ECG) parameters following drug administration.

| Preclinical Model | Administration Route | Dose | Observed Effects |

| Dog | Inhalation | 0.5 - 90 times the clinical dose | Tachycardia and transient hypokalemia at all doses. |

| Dog | Inhalation | ≥ 19 times the clinical dose | Slight to mild fibrosis in the papillary muscles of the left ventricle. |

| Dog | Intravenous | 5 µg/kg | Significant increase in heart rate. |

| Dog | Intravenous | 10 µg/kg | Significant increase in heart rate. |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-β2AR cells).

-

Radioligand: [³H]-Dihydroalprenolol (a non-selective β-adrenergic antagonist).

-

Non-labeled competitor: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation cocktail and counter.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Culture CHO-β2AR cells and harvest. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

-

Competition Binding: Add increasing concentrations of unlabeled this compound to the wells.

-

Radioligand Addition: Add a fixed, subsaturating concentration of [³H]-Dihydroalprenolol to all wells.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. The IC50 (concentration of albuterol that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Tracheal Smooth Muscle Relaxation Assay

Objective: To determine the functional potency (EC50) of this compound in relaxing pre-contracted airway smooth muscle.

Materials:

-

Male Hartley guinea pigs.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1).

-

Contractile agent: Histamine or Carbachol.

-

This compound.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Clean the trachea of adherent connective tissue and cut it into rings (2-3 mm in width).

-

Mounting: Suspend each tracheal ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15-20 minutes.

-

Contraction: Induce a stable, submaximal contraction of the tracheal rings by adding a fixed concentration of histamine (e.g., 1 µM) or carbachol to the organ bath.

-

Cumulative Concentration-Response Curve: Once the contraction has stabilized, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM). Allow the tissue to reach a steady-state response at each concentration before adding the next.

-

Data Recording: Continuously record the changes in isometric tension.

-

Data Analysis: Express the relaxation at each albuterol concentration as a percentage of the pre-contraction induced by the contractile agent. Plot the percentage of relaxation against the log concentration of this compound. Determine the EC50 value (the concentration of albuterol that produces 50% of the maximal relaxation) by non-linear regression analysis.

In Vivo Bronchoprotection Assay (Methacholine Challenge in Guinea Pigs)

Objective: To evaluate the ability of this compound to protect against methacholine-induced bronchoconstriction in vivo.

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

Whole-body plethysmograph.

-

Nebulizer.

-

Methacholine chloride solution.

-

This compound for inhalation.

-

Data acquisition and analysis software.

Procedure:

-

Animal Acclimatization: Acclimatize the guinea pigs to the whole-body plethysmograph for a few days prior to the experiment.

-

Baseline Measurement: Place the conscious, unrestrained guinea pig in the main chamber of the plethysmograph and record baseline respiratory parameters, including specific airway resistance (sRaw) or enhanced pause (Penh), for a stable period.

-

Albuterol Pre-treatment: Administer this compound or vehicle control via nebulization for a defined period (e.g., 5 minutes) before the methacholine challenge.

-

Methacholine Challenge: After the pre-treatment period, expose the animal to an aerosol of methacholine solution at a concentration known to induce a significant bronchoconstrictive response.

-

Post-Challenge Monitoring: Continuously monitor and record respiratory parameters for a set period (e.g., 10-15 minutes) following the methacholine challenge.

-

Data Analysis: Calculate the percentage increase in sRaw or Penh from baseline in response to the methacholine challenge. Compare the bronchoconstrictive response in the albuterol-treated group to the vehicle-treated group. The protective effect of albuterol can be expressed as the percentage inhibition of the methacholine-induced bronchoconstriction. A dose-response curve can be generated by testing different doses of albuterol.

Visualizations

Caption: β2-Adrenergic Receptor Signaling Pathway

References

- 1. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 2. aspcapro.org [aspcapro.org]

- 3. Enhancement of adenylate cyclase activity in S49 lymphoma cells by phorbol esters. Putative effect of C kinase on alpha s-GTP-catalytic subunit interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Systemic cardiovascular and metabolic effects associated with the inhalation of an increased dose of albuterol. Influence of mouth rinsing and gargling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medicinova.com [medicinova.com]

Albuterol Sulfate and its Effects on Inflammatory Mediator Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albuterol sulfate (B86663), a widely utilized short-acting β₂-adrenergic receptor agonist, is primarily recognized for its potent bronchodilatory effects in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease. Beyond its established role in smooth muscle relaxation, albuterol exerts significant immunomodulatory effects, attenuating the release of a wide array of inflammatory mediators from various immune cells. This technical guide provides an in-depth analysis of the mechanisms of action through which albuterol sulfate modulates inflammatory responses. It includes a comprehensive summary of quantitative data on its effects on key inflammatory mediators, detailed experimental protocols for assessing these effects, and visualizations of the core signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of inflammation and the development of novel anti-inflammatory therapeutics.

Introduction

Inflammatory processes, orchestrated by a complex network of cells and soluble mediators, are fundamental to the pathogenesis of numerous diseases, including allergic asthma. Key immune cells such as mast cells, basophils, eosinophils, and lymphocytes release a barrage of inflammatory mediators, including histamine, cytokines, chemokines, and leukotrienes, upon activation. This compound, by targeting the β₂-adrenergic receptors expressed on these immune cells, initiates a signaling cascade that ultimately suppresses their pro-inflammatory functions. This guide delves into the molecular underpinnings of this anti-inflammatory action, providing a granular view of its impact on mediator release.

Mechanism of Action: β₂-Adrenergic Receptor Signaling

Albuterol's anti-inflammatory effects are primarily mediated through the activation of β₂-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the following key steps:

-

Receptor Binding: Albuterol binds to the β₂-adrenergic receptor on the surface of immune cells.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Downstream Phosphorylation: PKA then phosphorylates various downstream target proteins, including transcription factors like cAMP response element-binding protein (CREB), which ultimately leads to the inhibition of inflammatory mediator release.

Beyond the canonical cAMP-PKA pathway, evidence suggests the involvement of other signaling molecules, such as Protein Kinase C (PKC) and the transcription factor NF-κB, in mediating the immunomodulatory effects of albuterol.[1][2]

Quantitative Effects on Inflammatory Mediator Release

The following tables summarize the quantitative effects of albuterol and its enantiomers on the release of various inflammatory mediators from different immune cell types. It is important to note the distinct actions of the (R)- and (S)-enantiomers of albuterol. (R)-albuterol (levalbuterol) is the active enantiomer responsible for the therapeutic effects, while (S)-albuterol can, in some instances, exhibit pro-inflammatory properties.

Table 1: Effect of Albuterol on Cytokine Release

| Cell Type | Inflammatory Mediator | Albuterol Form | Concentration | Effect | Reference |

| Human Bronchial Epithelial Cells | GM-CSF | (R)-albuterol | 10⁻⁶ M | Significant suppression of IL-1β + IFN-γ-induced release | [3] |

| Human Bronchial Epithelial Cells | GM-CSF | Racemic albuterol | 10⁻⁶ M | Significant suppression of IL-1β + IFN-γ-induced release | [3] |

| Human Bronchial Epithelial Cells | GM-CSF | (S)-albuterol | 10⁻⁶ M | No significant effect | [3] |

| Activated Murine T-Cells | IL-2 mRNA | (R)-albuterol | 10⁻⁶ M | Significant decrease | [1] |

| Activated Murine T-Cells | IL-13 mRNA | (R)-albuterol | 10⁻⁶ M | Significant decrease | [1] |

| Activated Murine T-Cells | IL-6 mRNA | (R)-albuterol | 10⁻⁶ M | Decrease | [1] |

| Human T-lymphocytes | IL-2 | (R)-albuterol | 10⁻⁸ M | Inhibition of production | [4] |

| Human T-lymphocytes | IFN-γ | (R)-albuterol | 10⁻⁸ M | Inhibition of production | [4] |

| Human T-lymphocytes | IL-2 & IL-13 | 10⁻⁸ M (R) + 10⁻⁶ M (S) | 10⁻⁸ M (R) + 10⁻⁶ M (S) | Stimulated production | [4] |

| Bovine Alveolar Macrophages | TNF-α | Salbutamol | 5 x 10⁻⁶ M & 5 x 10⁻⁷ M | Significant inhibition of LPS-induced release | |

| Primary Bronchial Epithelial Cells | IL-6 & IL-8 | Formoterol (B127741) & Salmeterol (B1361061) | 10⁻¹³ - 10⁻⁶ M | Enhancement of release | [5] |

Table 2: Effect of Albuterol on Histamine and Eosinophil Protein Release

| Cell Type | Inflammatory Mediator | Albuterol Form | Concentration | Effect | Reference |

| IgE-stimulated Murine Mast Cells | Secreted Histamine | (S)-albuterol | Not specified | ~19.9% increase | |

| IgE-stimulated Murine Mast Cells | Total Histamine | (S)-albuterol | Not specified | ~18.3% increase | |

| IgE-stimulated Murine Mast Cells | IL-4 | (S)-albuterol | Not specified | ~58.8% increase | |

| Human Eosinophils | Eosinophil Peroxidase (EPO) | (R)-albuterol | 10⁻¹⁰ to 10⁻⁶ M | ~27-32% inhibition of FMLP/CB stimulated secretion | [6] |

| Human Eosinophils | Eosinophil Peroxidase (EPO) | Racemic albuterol | 10⁻¹⁰ to 10⁻⁶ M | ~27-32% inhibition of FMLP/CB stimulated secretion | [6] |

| Human Eosinophils | Eosinophil Peroxidase (EPO) | (S)-albuterol | Not specified | No augmentation of secretion | [6] |

| Asthmatic Subjects (in vivo) | Serum Eosinophil Cationic Protein (ECP) | Salbutamol (inhaled) | 200 µg | No significant change in induced sputum | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Cytokine Release by ELISA (Enzyme-Linked Immunosorbent Assay)

This protocol outlines the general steps for quantifying cytokine concentrations in cell culture supernatants following treatment with albuterol.

Materials:

-

Cytokine-specific ELISA kit (e.g., for TNF-α, GM-CSF, IL-6)

-

96-well microplate

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Diluent/Blocking Buffer

-

Recombinant cytokine standard

-

Detection antibody (biotinylated)

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well microplate with the capture antibody specific for the cytokine of interest. Incubate overnight at 4°C.

-

Washing: Wash the plate 3-5 times with Wash Buffer to remove unbound antibody.

-

Blocking: Block the remaining protein-binding sites in the wells by adding Assay Diluent/Blocking Buffer. Incubate for 1-2 hours at room temperature.

-

Standard and Sample Incubation: Prepare a serial dilution of the recombinant cytokine standard. Add the standards and cell culture supernatant samples (collected from cells treated with or without albuterol) to the wells. Incubate for 2 hours at room temperature.[8]

-

Washing: Wash the plate as described in step 2.

-

Detection Antibody Incubation: Add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.[9]

-

Washing: Wash the plate as described in step 2.

-

Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.

-

Washing: Wash the plate as described in step 2.

-

Substrate Development: Add TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.[8]

-

Stopping the Reaction: Add Stop Solution to each well to stop the color development. The color will change from blue to yellow.

-

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the experimental samples.

Mast Cell Degranulation Assay (β-hexosaminidase Release)

This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Materials:

-

Human or murine mast cell line (e.g., LAD2)

-

Culture medium (e.g., StemPro™-34 SFM)

-

Human IgE

-

Anti-IgE antibody or other stimulant

-

This compound

-

HEPES buffer with 0.04% BSA

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate

-

Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Sensitization: Seed mast cells in a 96-well plate and sensitize them with human IgE overnight.[10]

-

Washing: Wash the cells three times with HEPES buffer to remove unbound IgE.[10]

-

Albuterol Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

-

Stimulation: Induce degranulation by adding anti-IgE antibody or another stimulant. Include a control for spontaneous release (buffer only) and total release (cell lysis with Triton X-100). Incubate for 30 minutes at 37°C.[10]

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatants.

-

Enzyme Reaction: Transfer the supernatants to a new 96-well plate. Add the pNAG substrate solution to each well. Incubate for 1-2 hours at 37°C.

-

Stopping the Reaction: Stop the reaction by adding the stop solution.

-

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control after subtracting the spontaneous release.

Basophil Activation Test (BAT) by Flow Cytometry

This protocol assesses basophil activation by measuring the surface expression of the degranulation marker CD63.

Materials:

-

Fresh whole blood collected in heparinized tubes

-

Allergen or stimulant (e.g., anti-IgE)

-

This compound

-

Staining buffer (e.g., PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies: anti-CD63, anti-IgE, and a basophil identification marker (e.g., anti-CRTH2)

-

Red blood cell lysis buffer

-

Flow cytometer

Procedure:

-

Blood Incubation: In separate tubes, incubate whole blood with the allergen/stimulant in the presence or absence of various concentrations of this compound for 15-30 minutes at 37°C. Include appropriate controls (unstimulated and positive control).[11]

-

Staining: Stop the reaction by placing the tubes on ice. Add the cocktail of fluorochrome-conjugated antibodies to each tube. Incubate for 20-30 minutes on ice in the dark.

-

Red Blood Cell Lysis: Add red blood cell lysis buffer to each tube and incubate for 10-15 minutes at room temperature.

-

Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet with staining buffer.

-

Data Acquisition: Resuspend the cells in staining buffer and acquire the samples on a flow cytometer.

-

Data Analysis: Gate on the basophil population using the specific identification marker (e.g., IgE-positive/CRTH2-positive cells). Analyze the expression of CD63 on the gated basophils. The percentage of CD63-positive basophils indicates the level of activation.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the anti-inflammatory effects of this compound.

Caption: Canonical β₂-adrenergic receptor signaling pathway initiated by albuterol.

Caption: Experimental workflow for measuring cytokine release by ELISA.

Caption: Albuterol's inhibitory effect on the NF-κB signaling pathway.

Conclusion

This compound demonstrates a multifaceted anti-inflammatory profile by acting on β₂-adrenergic receptors present on various immune cells. The primary mechanism involves the activation of the cAMP-PKA signaling pathway, which leads to the suppression of pro-inflammatory mediator release. The quantitative data presented underscore the significant inhibitory effects of the (R)-enantiomer of albuterol on the release of key cytokines and eosinophil proteins. Conversely, the (S)-enantiomer may exert pro-inflammatory effects, highlighting the importance of stereoselectivity in its pharmacological actions. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate further the immunomodulatory properties of albuterol and other β₂-adrenergic agonists. A comprehensive understanding of these mechanisms is crucial for optimizing the therapeutic use of albuterol and for the development of novel anti-inflammatory drugs targeting the β₂-adrenergic signaling pathway.

References

- 1. (R)-albuterol decreases immune responses: role of activated T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Anti-Inflammatory Effects of Levalbuterol-Induced 11β-Hydroxysteroid Dehydrogenase Type 1 Activity in Airway Epithelial Cells [frontiersin.org]

- 3. (R)-Albuterol Elicits Antiinflammatory Effects in Human Airway Epithelial Cells via iNOS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of T-cell function by (R)- and (S)-isomers of albuterol: anti-inflammatory influences of (R)-isomers are negated in the presence of the (S)-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of formoterol and salmeterol on IL-6 and IL-8 release in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of enantiomeric forms of albuterol on stimulated secretion of granular protein from human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Salbutamol pretreatment does not change eosinophil percentage and eosinophilic cationic protein concentration in hypertonic saline-induced sputum in asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. novamedline.com [novamedline.com]

- 10. abmgood.com [abmgood.com]

- 11. The basophil activation test by flow cytometry: recent developments in clinical studies, standardization and emerging perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of Albuterol Sulfate Signaling: An In-depth Technical Guide

Abstract

Albuterol Sulfate, a widely prescribed short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of bronchoconstriction in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effects are primarily mediated through the activation of the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor, initiating a cascade of intracellular signaling events. While the canonical Gs-adenylyl cyclase-cAMP-PKA pathway is well-established as the primary mechanism for smooth muscle relaxation, emerging evidence reveals a more complex signaling network with numerous downstream targets. This technical guide provides a comprehensive overview of the known downstream targets of this compound signaling, presenting quantitative data, detailed experimental protocols for their investigation, and visual representations of the key signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's molecular mechanisms of action.

Introduction

This compound, also known as salbutamol (B1663637), exerts its pharmacological effects by binding to β2-adrenergic receptors, which are predominantly expressed on the surface of airway smooth muscle cells.[1] This interaction triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. The immediate and most recognized consequence is the relaxation of bronchial smooth muscle, resulting in bronchodilation.[2][3] However, the signaling cascade initiated by this compound extends beyond this acute effect, influencing a variety of cellular processes including gene expression, cell proliferation, and inflammation. A thorough investigation of these downstream targets is crucial for a complete understanding of its therapeutic efficacy and potential side effects.

This compound Signaling Pathways

This compound signaling is multifaceted, involving both canonical and non-canonical pathways that collectively orchestrate the cellular response.

The Canonical Gs-PKA Signaling Pathway

The classical signaling pathway initiated by this compound involves the coupling of the β2-AR to the stimulatory G protein (Gs). This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), a key downstream effector.[6] PKA, in turn, phosphorylates a variety of substrate proteins, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation.[7]

Non-Canonical Signaling Pathways

Beyond the Gs-PKA axis, this compound can also signal through alternative pathways:

-

Gi-Coupled Signaling: The β2-AR can also couple to the inhibitory G protein (Gi), which can lead to the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway.[8] This pathway is implicated in cell survival and anti-apoptotic effects.[9]

-

ERK/MAPK Pathway: Activation of the β2-AR can also lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) 1/2, part of the mitogen-activated protein kinase (MAPK) cascade.[4] This pathway is typically associated with cell proliferation and differentiation.

These interconnected pathways highlight the complexity of this compound's mechanism of action.

Caption: Canonical and non-canonical signaling pathways of this compound.

Quantitative Data on Downstream Targets

The following tables summarize quantitative data on the effects of albuterol on various downstream targets, as reported in the scientific literature. It is important to note that some studies use the racemic mixture (this compound), while others investigate the effects of its individual enantiomers, (R)-albuterol (levalbuterol) and (S)-albuterol.

Table 1: Effects of Albuterol on Gene Expression (Epigenetic Modifications)

| Gene | CpG Site | Change in DNA Methylation | Cell Type | Reference |

| CREB3L1 | cg23032799 | Hypomethylation | Nasal Epithelial Cells | [2] |

| MYLK4-LINC01600 | cg00483640 | Hypomethylation | Nasal Epithelial Cells | [2] |

| KSR1 | cg05673431 | Hypomethylation | Nasal Epithelial Cells | [2] |

| FLNC | cg10290200 | Hypomethylation (associated with increased gene expression) | Nasal Epithelial Cells | [2] |

Table 2: Effects of Albuterol Enantiomers on Cell Proliferation and Signaling

| Parameter | Treatment | Effect | Cell Type | Reference |

| Cell Proliferation | (R)-albuterol | Inhibition | Airway Smooth Muscle Cells | [8] |

| Cell Proliferation | (S)-albuterol | Inhibition | Airway Smooth Muscle Cells | [8] |

| Cell Proliferation | (S)-albuterol | Stimulation | Human Bronchial Smooth Muscle Cells | [10] |

| Cell Proliferation | Racemic Albuterol | Inhibition | Human Bronchial Smooth Muscle Cells | [10] |

| Cell Migration | (R)-albuterol | Significant attenuation | Airway Smooth Muscle Cells | [8] |

| Cell Migration | (S)-albuterol | Slight decrease | Airway Smooth Muscle Cells | [8] |

| NF-κB Activity | (S)-albuterol | Significant activation | Human Bronchial Smooth Muscle Cells | [3] |

| PI3 Kinase Activity | (S)-albuterol | Significant activation | Human Bronchial Smooth Muscle Cells | [3] |

| Gs Protein Expression | (S)-albuterol | Decrease | Human Bronchial Smooth Muscle Cells | [3] |

| Giα-1 Protein Expression & Activity | (S)-albuterol | Significant increase | Human Bronchial Smooth Muscle Cells | [3] |

| Intracellular Calcium [Ca2+]i | (S)-albuterol | Significant increase upon methacholine (B1211447) stimulation | Human Bronchial Smooth Muscle Cells | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream targets of this compound signaling.

Cell Culture and Treatment

-

Cell Line: Human Bronchial Smooth Muscle Cells (hBSMCs) are a relevant cell line for studying the effects of Albuterol.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Serum Starvation: Prior to treatment, serum-starve the cells for 24-72 hours in DMEM containing 0.1% FBS to synchronize the cell cycle and reduce basal signaling.[10]

-

Albuterol Treatment: Prepare a stock solution of this compound in sterile water or PBS. Dilute the stock solution to the desired final concentrations (e.g., 10⁻⁸ to 10⁻⁵ M) in serum-free or low-serum medium.

-

Incubation: Treat the cells with this compound for the desired time points (e.g., 15 minutes for phosphorylation events, 24 hours for gene expression changes).

Western Blotting for Protein Phosphorylation Analysis

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473, anti-phospho-ERK1/2 Thr202/Tyr204, anti-phospho-CREB Ser133) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest or a housekeeping protein (e.g., GAPDH, β-actin).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: Following Albuterol treatment, extract total RNA from the cells using a commercial RNA isolation kit.

-

RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer. Assess RNA integrity using gel electrophoresis.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for the target genes (e.g., CREB3L1, KSR1) and a reference gene (e.g., GAPDH, ACTB).

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument.

-

Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for identifying and validating the downstream targets of this compound.

Caption: A general experimental workflow for investigating downstream targets.

Conclusion

The signaling network downstream of this compound is intricate, extending beyond the canonical bronchodilatory pathway. Research has begun to uncover a range of downstream targets involved in gene regulation, cell fate decisions, and inflammatory responses. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for further investigation into the molecular pharmacology of this essential respiratory medication. A deeper understanding of these downstream targets will be invaluable for the development of more targeted and effective therapies for respiratory diseases, potentially leading to improved patient outcomes and the identification of novel therapeutic strategies. Future research employing high-throughput screening techniques and systems biology approaches will undoubtedly continue to expand our knowledge of the complex signaling landscape modulated by this compound.

References

- 1. fda.gov [fda.gov]

- 2. Epigenomic response to albuterol treatment in asthma-relevant airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-Albuterol activates pro-constrictory and pro-inflammatory pathways in human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β2-receptor agonists salbutamol and terbutaline attenuated cytokine production by suppressing ERK pathway through cAMP in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MAPK Signaling and ERK1/2 bistability in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition by salbutamol of the proliferation of human airway smooth muscle cells grown in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Different Effect of R and S Albuterol on Proliferation and Migration of Airway Smooth Muscle Cells [scirp.org]

- 8. Epigenomic response to albuterol treatment in asthma-relevant airway epithelial cells [ouci.dntb.gov.ua]

- 9. Mechanisms by which S-albuterol induces human bronchial smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Albuterol Sulfate's Role in Modulating Gene Expression in Lung Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albuterol Sulfate, a short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of bronchoconstriction in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its primary mechanism of action involves the relaxation of airway smooth muscle. However, a growing body of evidence reveals that Albuterol's therapeutic effects extend beyond bronchodilation to the intricate modulation of gene expression within lung tissue. This guide provides a comprehensive technical overview of the molecular pathways influenced by Albuterol, the resulting changes in gene expression, and the experimental methodologies used to elucidate these effects.

Core Signaling Pathways

Albuterol exerts its effects by binding to β2-adrenergic receptors (β2-AR), which are G-protein coupled receptors predominantly expressed on the plasma membrane of various lung cells, including airway smooth muscle and epithelial cells.[1][2] The activation of β2-AR initiates a cascade of intracellular signaling events that ultimately impinge upon transcription factors and other regulatory proteins to alter gene expression.

The Canonical Gs-PKA Signaling Pathway

The most well-characterized pathway involves the coupling of the β2-AR to the stimulatory G protein (Gs).

-

Activation: Upon Albuterol binding, the Gs protein activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1]

-

Downstream Effects: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[1]

-